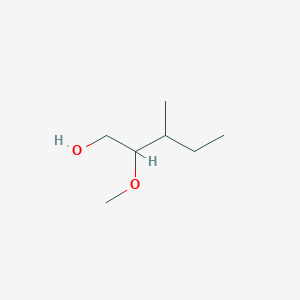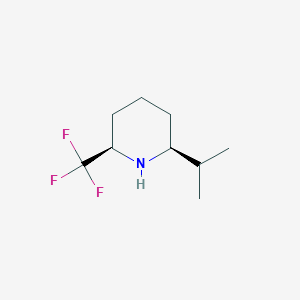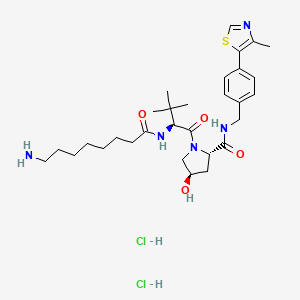![molecular formula C26H24FN3O3 B2587174 1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 1018125-00-2](/img/structure/B2587174.png)
1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H24FN3O3 and its molecular weight is 445.494. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optimization of Benzimidazole Carboxamide PARP Inhibitors
A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors have been developed, showcasing excellent PARP enzyme potency as well as significant cellular potency. These efforts identified a compound with excellent potency against the PARP-1 enzyme and good in vivo efficacy in cancer models, highlighting the potential of this compound class in cancer research and therapy (Penning et al., 2010).
Fluorescent Properties of Imidazopyridines and Pyrimidines
Imidazopyridines and pyrimidines are investigated as biomarkers and photochemical sensors due to their organic fluorophore properties. The study found that substituents in the heterocycle and phenyl rings significantly affect luminescent properties, indicating their potential applications in fluorescent tagging and sensing technologies (Velázquez-Olvera et al., 2012).
Synthesis and Evaluation of [18F]Imidazopyridines for PBR Imaging
Fluoroethoxy and fluoropropoxy substituted imidazopyridines have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), with potential applications in imaging PBR expression in neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Reaction-Based Fluorescent Probe for Thiophenols
A new fluorescent probe designed for selective discrimination of thiophenols over aliphatic thiols has been developed, showing high off/on signal ratios, selectivity, and sensitivity. This probe's ability to detect thiophenols in water samples with quantitative recovery demonstrates its potential in environmental and biological sciences (Wang et al., 2012).
Polybenzimidazoles via Aromatic Nucleophilic Substitution Reactions
Self-polymerizable polybenzimidazole (PBI) monomers have been prepared and converted to PBIs through aromatic nucleophilic substitution reactions. These polymers exhibit excellent thermal and thermooxidative stability, indicating their utility in high-performance material applications (Harris et al., 1993).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-21-10-4-6-12-23(21)29-15-18(14-25(29)32)26-28-22-11-5-7-13-24(22)30(26)16-19(31)17-33-20-8-2-1-3-9-20/h1-13,18-19,31H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCSDZHDULTJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2587092.png)
![N-[4,5-dimethyl-3-[morpholin-4-yl-(4-propan-2-ylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2587093.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2587098.png)
![8-(Cyclopropylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2587099.png)







![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2587113.png)
![N,N-dimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2587114.png)